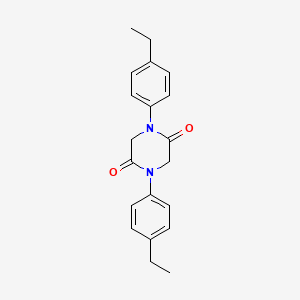
1,4-bis(4-ethylphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(4-ethylphenyl)-2,5-piperazinedione, also known as BEEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and catalysis. BEEP is a derivative of the well-known compound piperazine, which has been used in pharmaceuticals and other industries for decades. In
Mécanisme D'action
The mechanism of action of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1,4-bis(4-ethylphenyl)-2,5-piperazinedione can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that 1,4-bis(4-ethylphenyl)-2,5-piperazinedione can reduce inflammation and oxidative stress in animal models of disease, such as colitis and arthritis. 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has also been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-bis(4-ethylphenyl)-2,5-piperazinedione has several advantages for lab experiments, including its low toxicity profile, reproducible synthesis method, and potential applications in various fields. However, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione also has some limitations, including its limited solubility in water and its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on 1,4-bis(4-ethylphenyl)-2,5-piperazinedione, including:
1. Further studies on the mechanism of action of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione, including its interactions with enzymes and signaling pathways in cells.
2. Development of novel 1,4-bis(4-ethylphenyl)-2,5-piperazinedione-based compounds with improved properties, such as solubility and bioavailability.
3. Investigation of the potential applications of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
4. Development of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione-based materials with novel properties, such as self-healing and stimuli-responsive behavior.
5. Exploration of the catalytic properties of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione-based metal complexes in organic synthesis.
In conclusion, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione is a promising compound with potential applications in various fields. Its synthesis method is reliable and reproducible, and its mechanism of action and biochemical and physiological effects have been studied extensively. Further research on 1,4-bis(4-ethylphenyl)-2,5-piperazinedione is needed to fully understand its potential and to develop novel compounds and materials based on its structure.
Méthodes De Synthèse
The synthesis of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione can be achieved through a multi-step process involving the reaction of piperazine with 4-ethylbenzoyl chloride, followed by a reduction step using sodium borohydride. The resulting product is then subjected to a cyclization reaction using acetic anhydride and sulfuric acid. The final product is obtained after purification using column chromatography. This synthesis method has been reported in several scientific papers and is considered reliable and reproducible.
Applications De Recherche Scientifique
1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been studied extensively for its potential applications in various fields. In medicine, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been shown to have anti-inflammatory and anti-cancer properties. In materials science, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
Propriétés
IUPAC Name |
1,4-bis(4-ethylphenyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-15-5-9-17(10-6-15)21-13-20(24)22(14-19(21)23)18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAKQOQMLCUNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(=O)N(CC2=O)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-ethylphenyl)piperazine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)
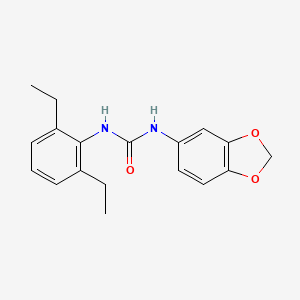
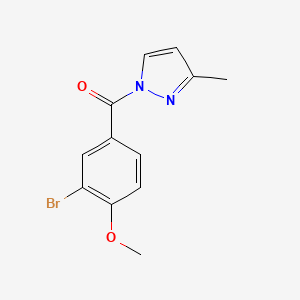
![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
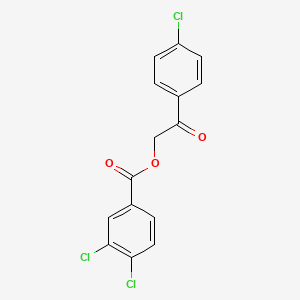

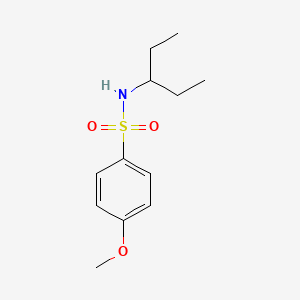
![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)
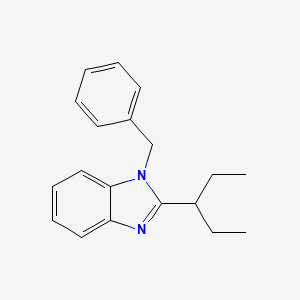
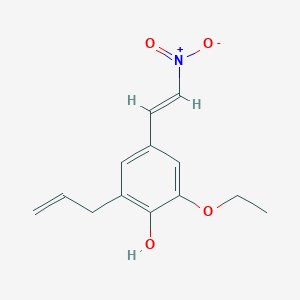
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)
![5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5716502.png)
